4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic organic compound with the molecular formula C18H20N2O4S and a molecular weight of 360.43 g/mol. This compound is characterized by the presence of a methoxy group, a phenylpyrrolidinone moiety, and a benzenesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Moiety: The synthesis begins with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This can be achieved through a cyclization reaction involving an appropriate amine and a ketone under acidic or basic conditions.
Sulfonamide Formation: The final step involves the reaction of the methoxylated intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, alkyl halides, aprotic solvents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-3-methyl-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide
- 4-methoxy-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide
Uniqueness
4-methoxy-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
4-methoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-24-16-7-9-17(10-8-16)25(22,23)19-12-14-11-18(21)20(13-14)15-5-3-2-4-6-15/h2-10,14,19H,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEGPGISEIMBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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